molecular formula C13H8ClN3O2 B1399671 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione CAS No. 867165-55-7

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Cat. No. B1399671
M. Wt: 273.67 g/mol
InChI Key: WTNASFUELNZJJX-UHFFFAOYSA-N
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Description

“2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione” is a compound that belongs to the family of isoindolines . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in medicinal chemistry .


Synthesis Analysis

Isoindolines and their derivatives can be synthesized using various methods . A novel synthesis technique for isoindolines/dioxoisoindolines has been developed that follows green chemistry principles . This involves simple heating and relatively quick solventless reactions .


Chemical Reactions Analysis

Isoindolines and their derivatives can undergo various chemical reactions . The overall transformation involved in the synthesis of isoindolines includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Corrosion Inhibition

A study demonstrated that aza-pseudopeptides, including compounds structurally similar to 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione, act as efficient corrosion inhibitors for mild steel in acidic environments. These inhibitors exhibit increased efficacy with concentration and adhere to the steel surface following Langmuir isotherm principles. This finding is essential in industrial applications where metal corrosion poses significant challenges (Chadli et al., 2017).

Heterogeneous Catalysis

In another research, derivatives of 2-Aminoisoindoline-1,3-dione, closely related to the chemical , were used to functionalize Fe3O4/chloro-silane core-shell nanoparticles. These modified nanoparticles demonstrated efficiency as reusable catalysts in the synthesis of 4H-pyrans, highlighting their potential in green chemistry and organic synthesis (Shabani et al., 2021).

Structural Characterization and NMR Spectroscopy

Isoindoline derivatives, such as 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione, have been characterized using NMR spectroscopy, offering insights into their structural properties. This information is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Dioukhane et al., 2021).

Nonlinear Optical (NLO) Applications

A study on 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione highlighted its potential in NLO applications due to its transparency in the UV, visible, and NIR regions. The compound's crystal structure, which includes intermolecular hydrogen bonds, contributes to its suitability for NLO uses (Prathap et al., 2017).

Tyrosinase Inhibition and Antioxidant Properties

Isoindoline derivatives have been studied for their tyrosinase inhibitory activity and antioxidant properties, relevant in cosmetic and pharmaceutical industries. One such compound demonstrated significant tyrosinase inhibition, surpassing that of standard controls, suggesting its potential in skin care applications (Then et al., 2018).

Antibacterial Agents

Isoindoline-1,3-dione derivatives, which include structures analogous to 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione, have shown promise as antibacterial agents. These compounds have demonstrated efficacy against various bacterial strains, making them valuable in the development of new antimicrobial drugs (Rajesh et al., 2011).

Safety And Hazards

While specific safety and hazard information for “2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione” is not available, it’s worth noting that isoindoline-1,3-dione compounds were found to have evidence of three kinds of toxicity in an in silico analysis .

properties

IUPAC Name

2-[(3-chloropyrazin-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-11-10(15-5-6-16-11)7-17-12(18)8-3-1-2-4-9(8)13(17)19/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNASFUELNZJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727500
Record name 2-[(3-Chloropyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

CAS RN

867165-55-7
Record name 2-[(3-Chloro-2-pyrazinyl)methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867165-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Chloropyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (3-chloropyrazin-2-yl)-methanol (47 g, 0.33 mol), isoindole-1,3-dione (58.3 g, 0.396 mol, 1.2 eq.), and triphenylphosphine (89.7 g, 0.396 mol, 1.2 eq.) in anhydrous THF (1.5 L) was charged with DIAD (80.2 g, 0.396 mol, 77.1 mL, 1.2 eq.) dropwise at rt, under N2, making sure the internal temperature did not surpass 40° C. The crude material was adsorbed onto silica gel, dry loaded, and purified by chromatography on silica gel [6″×16″ column, 2.75 kg silica gel, eluting with Hex:CH2Cl2 1:1→neat CH2Cl2→MeCN:CH2Cl2 2→10%.] Material was combined and concentrated in vacuo. Residue was dissolved as best as possible in hot CH2Cl2 (500 mL), after which i-PrOH was added and a white crystalline solid began to precipitate out of solution. Solid was filtered, washed with i-PrOH, and oven-dried to remove all traces of solvent, affording the title compound, as an off-white solid; 1H NMR (400 MHz, CDCl3) δ 5.10 (s, 1H), 7.75-7.80 (m, 2H), 7.89-7.94 (m, 2H), 8.26 (1H, d, J=2.45 Hz), 8.31 (1H, d, J=2.49 Hz); MS (ES+): m/z 274.21/276.19 (100/50) [MH+]; HPLC: tR=3.35 min (OpenLynx, nonpolar—7 min).
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
58.3 g
Type
reactant
Reaction Step One
Quantity
89.7 g
Type
reactant
Reaction Step One
Name
Quantity
77.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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